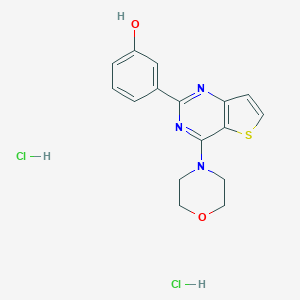
7-ブロモ-2,4-ジアミノキナゾリン
概要
説明
科学的研究の応用
DHFR-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of DHFR, EGFR, and HER2, providing insights into the design of new inhibitors with improved efficacy.
Biology: It is used to investigate the biological pathways and molecular mechanisms involved in cell cycle regulation and apoptosis.
Medicine: It has potential therapeutic applications in the treatment of cancers, particularly those that overexpress EGFR and HER2.
Industry: It can be used in the development of new anticancer drugs and as a reference compound in drug discovery and development
作用機序
DHFR-IN-3は、DHFR、EGFR、HER2の活性を阻害することで効果を発揮します。DHFRの阻害は、ヌクレオチド合成に不可欠な補酵素であるテトラヒドロ葉酸の合成を阻害し、DNA合成と細胞増殖の阻害につながります。 EGFRとHER2の阻害は、細胞の成長と生存に関与するシグナル伝達経路を阻害し、細胞周期停止とアポトーシスにつながります .
生化学分析
Biochemical Properties
It is known that 2,4-diaminoquinazoline derivatives can interact with various enzymes and proteins . The nature of these interactions often involves binding to the active sites of enzymes, potentially influencing their activity.
Cellular Effects
Related 2,4-diaminoquinazoline derivatives have been shown to have significant effects on cellular processes . For instance, some 2,4-diaminoquinazoline derivatives have been found to inhibit viral replication, suggesting potential antiviral properties .
Molecular Mechanism
It is known that 2,4-diaminoquinazoline derivatives can interact with biomolecules at the molecular level, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
Related 2,4-diaminoquinazoline derivatives have been studied for their effects over time in laboratory settings .
Dosage Effects in Animal Models
The effects of 7-Bromo-2,4-diaminoquinazoline at different dosages in animal models have not been reported in the literature. Related 2,4-diaminoquinazoline derivatives have been studied in animal models .
Metabolic Pathways
2,4-diaminoquinazoline derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Related 2,4-diaminoquinazoline derivatives have been studied for their transport and distribution .
Subcellular Localization
Related 2,4-diaminoquinazoline derivatives have been studied for their subcellular localization .
準備方法
DHFR-IN-3の合成には、中間体の調製とその後の特定の条件下での反応を含む複数のステップが含まれます。合成経路には通常、目的の化学変換を達成するために、さまざまな試薬や触媒の使用が含まれます。 DHFR-IN-3の工業生産方法は、最終生成物の高収率と純度を確保するために、これらの合成経路の最適化を含む可能性があります .
化学反応の分析
DHFR-IN-3は、次のようないくつかのタイプの化学反応を起こします。
酸化: この反応は、化合物への酸素の付加または水素の除去を伴います。
還元: この反応は、化合物への水素の付加または酸素の除去を伴います。
置換: この反応は、ある官能基を別の官能基で置き換えることを伴います。
これらの反応で使用される一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応を促進するさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
DHFR-IN-3は、次のような幅広い科学研究への応用があります。
化学: DHFR、EGFR、HER2の阻害を研究するためのツール化合物として使用され、改善された効力を持つ新しい阻害剤の設計に関する洞察を提供します。
生物学: 細胞周期調節とアポトーシスに関与する生物学的経路と分子メカニズムを調査するために使用されます。
医学: 特にEGFRとHER2を過剰発現する癌の治療において、治療の可能性があります。
類似化合物との比較
DHFR-IN-3は、DHFR、EGFR、HER2を同時に阻害できるという点でユニークであり、これらの標的間の相互作用を研究するための貴重なツールとなっています。類似の化合物には次のようなものがあります。
メトトレキセート: 癌治療に使用される古典的なDHFR阻害剤。
ゲフィチニブ: 非小細胞肺癌の治療に使用されるEGFR阻害剤。
トラスツズマブ: HER2陽性乳癌の治療に使用されるHER2阻害剤。
これらの化合物と比較して、DHFR-IN-3は複数の経路を同時に標的にするという利点があり、治療効果を高め、耐性発達の可能性を減らす可能性があります .
特性
IUPAC Name |
7-bromoquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWBLOIRVSSESG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160236 | |
| Record name | 2,4-Quinazolinediamine, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137553-43-6 | |
| Record name | 2,4-Quinazolinediamine, 7-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137553436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 7-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20160236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B162972.png)
![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfamoyl]benzamide](/img/structure/B162973.png)


![4-bromo-N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B162979.png)

![Methyl 2-[(prop-2-yn-1-yl)amino]benzoate](/img/structure/B162985.png)






